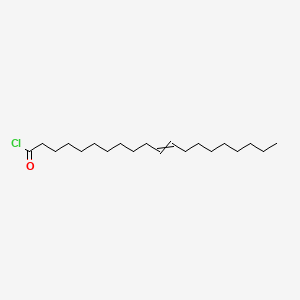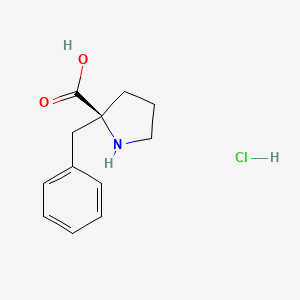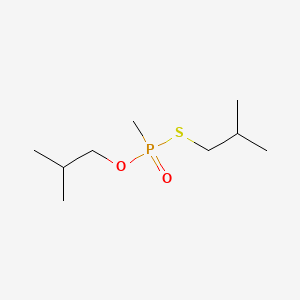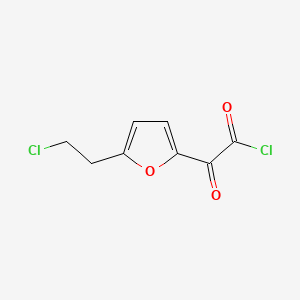
11-Eicosenoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Eicosenoyl chloride, also known as 11(Z)-Eicosenoyl chloride, is a fatty acid chloride with the molecular formula C20H37ClO and a molecular weight of 328.96 g/mol . This compound is characterized by a long hydrocarbon chain with a double bond at the 11th position and a terminal acyl chloride group. It is primarily used in synthetic organic chemistry for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Eicosenoyl chloride can be synthesized through the reaction of 11-eicosenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C20H38O2+SOCl2→C20H37ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 11-Eicosenoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 11-eicosenoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like ether or tetrahydrofuran (THF).
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
11-Eicosenoic Acid: Formed through hydrolysis.
11-Eicosenol: Formed through reduction.
Aplicaciones Científicas De Investigación
11-Eicosenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Eicosenoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Palmitoyl Chloride: Another fatty acid chloride with a shorter hydrocarbon chain.
Stearoyl Chloride: Similar structure but with a saturated hydrocarbon chain.
Oleoyl Chloride: Contains a double bond but at a different position in the hydrocarbon chain.
Uniqueness: 11-Eicosenoyl chloride is unique due to its specific chain length and the position of the double bond, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and materials .
Propiedades
Número CAS |
103213-61-2 |
|---|---|
Fórmula molecular |
C20H37ClO |
Peso molecular |
329.0 g/mol |
Nombre IUPAC |
icos-11-enoyl chloride |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3 |
Clave InChI |
VYDCIEGMVDOFEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)

![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)



